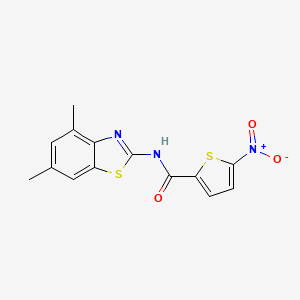

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

説明

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 6, linked via a carboxamide bond to a 5-nitrothiophene moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or pathways sensitive to nitroaromatic and thiazole-based inhibitors. Its synthesis involves coupling 5-nitrothiophene-2-carboxylic acid with 4,6-dimethyl-1,3-benzothiazol-2-amine using reagents such as 1-propanephosphonic acid cyclic anhydride (T3P) in dimethylformamide (DMF), followed by purification via column chromatography .

特性

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c1-7-5-8(2)12-10(6-7)22-14(15-12)16-13(18)9-3-4-11(21-9)17(19)20/h3-6H,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHPFQNPZFKRCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of nitroheterocyclic carboxamides. Below is a detailed comparison with similar derivatives, emphasizing structural variations, synthesis, and physicochemical properties.

Structural and Functional Insights

- Benzothiazole vs. This could influence binding affinity in enzyme inhibition .

Substituent Effects :

- Electron-Donating Groups (e.g., Methyl) : The 4,6-dimethyl groups in the target compound likely increase lipophilicity, enhancing membrane permeability compared to chloro-substituted analogs (CBK277775, CBK277776) .

- Electron-Withdrawing Groups (e.g., Nitro, Chloro) : Chloro substituents (CBK277775, CBK277776) may improve metabolic stability but reduce solubility. The nitro group on the thiophene ring is critical for redox-mediated activity, a feature conserved across all analogs .

Synthetic Accessibility :

Physicochemical and Spectroscopic Data

- Purity : The thiazole derivative with 3,5-difluorophenyl substituents (99.05% purity, ) demonstrates superior synthetic efficiency compared to the 42% purity of its trifluoromethyl analog, highlighting the challenges in introducing bulky substituents.

- Spectroscopic Confirmation : All compounds in and were validated via ¹H/¹³C NMR and LC-MS, confirming the integrity of the carboxamide linkage and nitro group positioning.

Research Implications

For instance:

- Antibacterial Applications : The nitrothiophene moiety in suggests activity against redox-sensitive bacterial targets, though the target compound’s dimethylbenzothiazole core may favor eukaryotic enzyme inhibition (e.g., ubiquitin-proteasome pathways ).

- SAR Trends : Chloro and methyl substituents on benzothiazole () modulate steric hindrance and electronic effects, guiding optimization for potency vs. toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。